
Hexadecanal diisopentyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanal diisopentyl acetal, also known as HDIA, is an organic compound that is widely used in scientific research. It is a colorless liquid that has a fruity odor and is highly flammable. HDIA is commonly used as a solvent, a reagent, and a starting material for the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of Hexadecanal diisopentyl acetal is not well understood. However, it is believed that Hexadecanal diisopentyl acetal acts as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. Hexadecanal diisopentyl acetal is also a good solvent for a wide range of organic compounds, which makes it useful for many different types of reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Hexadecanal diisopentyl acetal. However, it is known that Hexadecanal diisopentyl acetal is highly toxic and can cause severe irritation to the skin, eyes, and respiratory system. It is also a potential carcinogen and should be handled with extreme care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Hexadecanal diisopentyl acetal is its high solubility in a wide range of organic solvents. This makes it useful for many different types of reactions and allows for the synthesis of complex organic molecules. However, the toxicity of Hexadecanal diisopentyl acetal can be a significant limitation, and it must be handled with extreme care in the laboratory.
Zukünftige Richtungen
There are many potential future directions for the use of Hexadecanal diisopentyl acetal in scientific research. One area of interest is the synthesis of novel organic compounds for use in drug discovery and development. Hexadecanal diisopentyl acetal may also be useful in the development of new materials, including polymers and advanced materials for use in electronics and other applications.
In conclusion, Hexadecanal diisopentyl acetal is a valuable tool in scientific research, with a wide range of applications in organic synthesis and other areas. While its toxicity can be a limitation, careful handling and appropriate safety measures can ensure its safe use in the laboratory. As research continues, there is great potential for the development of new applications and uses for Hexadecanal diisopentyl acetal in the future.
Synthesemethoden
The synthesis of Hexadecanal diisopentyl acetal involves the reaction between hexadecanal and isopentyl alcohol in the presence of an acid catalyst. The reaction takes place at room temperature and is typically completed within a few hours. The resulting product is purified by distillation to obtain a high-purity Hexadecanal diisopentyl acetal.
Wissenschaftliche Forschungsanwendungen
Hexadecanal diisopentyl acetal has a wide range of applications in scientific research. It is commonly used as a solvent for the synthesis of organic compounds, particularly in the field of medicinal chemistry. Hexadecanal diisopentyl acetal is also used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
18302-71-1 |
|---|---|
Produktname |
Hexadecanal diisopentyl acetal |
Molekularformel |
C26H54O2 |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
1,1-bis(3-methylbutoxy)hexadecane |
InChI |
InChI=1S/C26H54O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(27-22-20-24(2)3)28-23-21-25(4)5/h24-26H,6-23H2,1-5H3 |
InChI-Schlüssel |
KBPNNHFVJQEULH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OCCC(C)C)OCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(OCCC(C)C)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



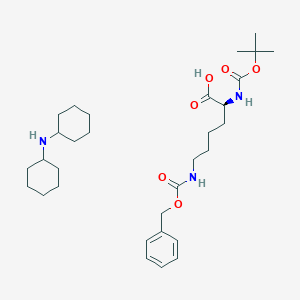
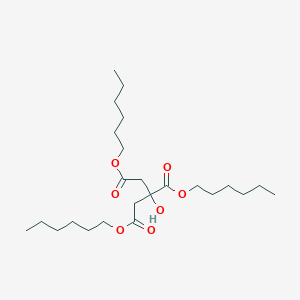

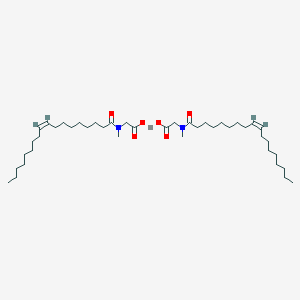


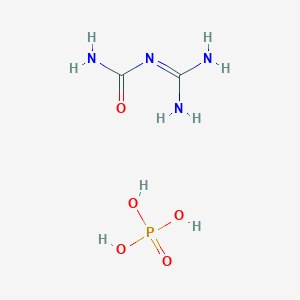
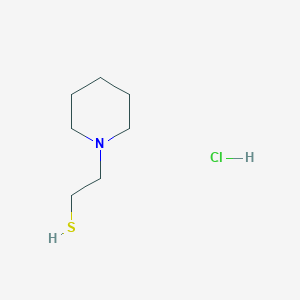


![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
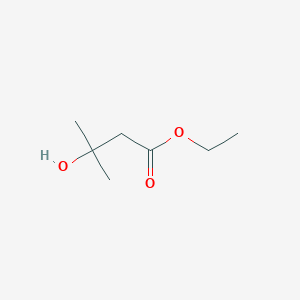
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)